molecular formula C28H18N2 B8212122 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole

14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole

Cat. No.: B8212122
M. Wt: 382.5 g/mol
InChI Key: AEKRDATYZJNXAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the formation of an indole derivative, followed by a series of cyclization and functionalization steps to introduce the phenyl group and complete the indolocarbazole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could intercalate with DNA or inhibit specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolocarbazoles, such as:

Uniqueness

14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

12-phenyl-12,15-diazahexacyclo[11.11.0.02,11.03,8.014,22.016,21]tetracosa-1(13),2(11),3,5,7,9,14(22),16,18,20,23-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-25-17-14-18-8-4-5-11-20(18)26(25)23-16-15-22-21-12-6-7-13-24(21)29-27(22)28(23)30/h1-17,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKRDATYZJNXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=C2C5=C(C=C4)C6=CC=CC=C6N5)C7=CC=CC=C7C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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